molecular formula C11H21N3O2 B14778293 N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide

N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide

Cat. No.: B14778293
M. Wt: 227.30 g/mol
InChI Key: JBZXWRRMJBREKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule. This can lead to selective binding to enantioselective proteins and other biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide is unique due to its specific substitution pattern and the presence of both an amino group and an acetamide group.

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C11H21N3O2/c1-7(2)10(12)11(16)14-5-4-9(6-14)13-8(3)15/h7,9-10H,4-6,12H2,1-3H3,(H,13,15)

InChI Key

JBZXWRRMJBREKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)NC(=O)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.